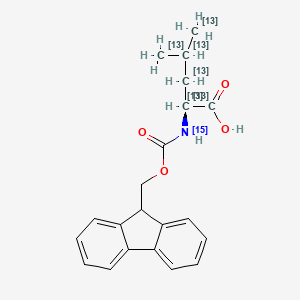

Fmoc-Ala-OH-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Fmoc-Ala-OH-13C3 implique généralement la protection de la L-alanine par un groupe fluorenylméthoxycarbonyle (Fmoc). Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de réactifs spécifiques pour assurer l'incorporation réussie du groupe Fmoc .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté isotopique et la cohérence du produit. Le composé est souvent produit en vrac et emballé selon les normes de l'industrie .

Analyse Des Réactions Chimiques

Types de réactions

Le Fmoc-Ala-OH-13C3 subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe Fmoc peut être substitué dans des conditions spécifiques pour donner différents dérivés.

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels liés à l'épine dorsale de l'alanine

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des solvants organiques, des acides et des bases. Les conditions varient en fonction de la réaction souhaitée, mais impliquent généralement des températures contrôlées et des niveaux de pH .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers acides aminés protégés par Fmoc et leurs dérivés. Ces produits sont souvent utilisés dans la synthèse peptidique et d'autres applications biochimiques .

Applications de recherche scientifique

Chimie

En chimie, le this compound est utilisé comme bloc de construction dans la synthèse peptidique. Son marquage isotopique permet des études détaillées des structures et de la dynamique des peptides à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) .

Biologie

En recherche biologique, ce composé est utilisé pour étudier les interactions et les fonctions des protéines. Le marquage au carbone-13 fournit un moyen de suivre l'incorporation et le métabolisme de l'alanine dans divers systèmes biologiques .

Médecine

En médecine, le this compound est utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques. Sa forme marquée permet un suivi et une analyse précis dans les études métaboliques .

Industrie

Industriellement, ce composé est utilisé dans la production de produits pharmaceutiques et autres produits biotechnologiques. Sa pureté élevée et son marquage isotopique en font un élément précieux pour le contrôle de la qualité et la recherche .

Mécanisme d'action

Le mécanisme d'action du this compound implique son incorporation dans les peptides et les protéines. Le groupe Fmoc protège l'acide aminé pendant la synthèse, empêchant les réactions indésirables. Le marquage au carbone-13 permet une analyse détaillée du comportement et des interactions du composé au niveau moléculaire .

Applications De Recherche Scientifique

Chemistry

In chemistry, Fmoc-Ala-OH-13C3 is used as a building block in peptide synthesis. Its isotopic labeling allows for detailed studies of peptide structures and dynamics using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Biology

In biological research, this compound is used to study protein interactions and functions. The carbon-13 labeling provides a means to trace the incorporation and metabolism of alanine in various biological systems .

Medicine

In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its labeled form allows for precise tracking and analysis in metabolic studies .

Industry

Industrially, this compound is used in the production of pharmaceuticals and other biotechnological products. Its high purity and isotopic labeling make it valuable for quality control and research purposes .

Mécanisme D'action

The mechanism of action of Fmoc-Ala-OH-13C3 involves its incorporation into peptides and proteins. The Fmoc group protects the amino acid during synthesis, preventing unwanted reactions. The carbon-13 labeling allows for detailed analysis of the compound’s behavior and interactions at the molecular level .

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-Ala-OH-1-13C : Un composé similaire avec un seul isotope du carbone-13.

Fmoc-Ala-OH-2-13C : Une autre variante avec deux isotopes du carbone-13.

Fmoc-Ala-OH-3-13C : Un composé avec trois isotopes du carbone-13, similaire au Fmoc-Ala-OH-13C3

Unicité

Le this compound est unique en raison de son marquage isotopique spécifique, qui offre une sensibilité et une résolution accrues dans les techniques analytiques telles que la spectroscopie RMN. Cela le rend particulièrement précieux dans les études structurales et fonctionnelles détaillées des peptides et des protéines .

Propriétés

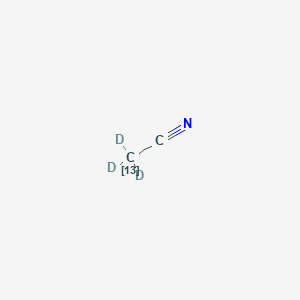

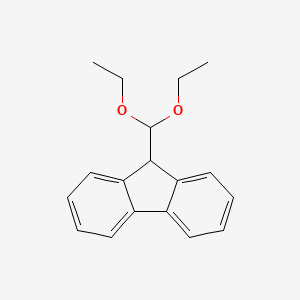

Formule moléculaire |

C18H17NO4 |

|---|---|

Poids moléculaire |

314.31 g/mol |

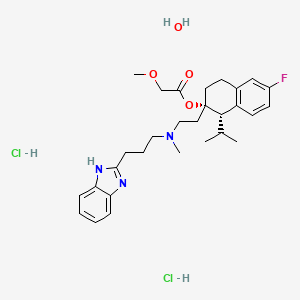

Nom IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3-13C3)propanoic acid |

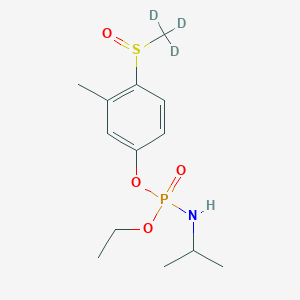

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1 |

Clé InChI |

QWXZOFZKSQXPDC-XZYMTLJFSA-N |

SMILES isomérique |

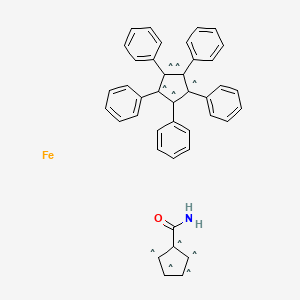

[13CH3][13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

SMILES canonique |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)

![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)